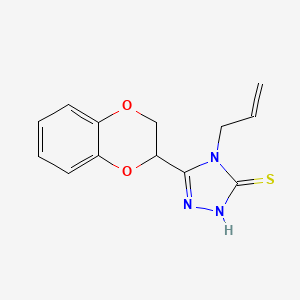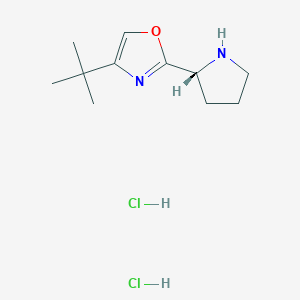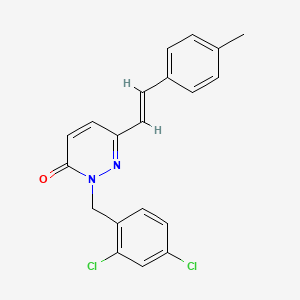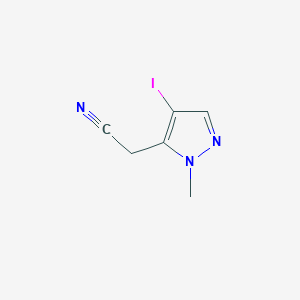![molecular formula C11H14ClIN2O B2647665 1-[(2-Iodophenyl)carbonyl]piperazine hydrochloride CAS No. 1193387-17-5](/img/structure/B2647665.png)
1-[(2-Iodophenyl)carbonyl]piperazine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-[(2-Iodophenyl)carbonyl]piperazine hydrochloride” is a biochemical used for proteomics research . It has a molecular weight of 352.6 and a molecular formula of C11H13IN2O•HCl .
Synthesis Analysis
While specific synthesis methods for “1-[(2-Iodophenyl)carbonyl]piperazine hydrochloride” were not found, there are general methods for the synthesis of piperazine derivatives. These methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-[(2-Iodophenyl)carbonyl]piperazine hydrochloride” include a molecular weight of 352.6 and a molecular formula of C11H13IN2O•HCl . No additional specific physical or chemical properties were found in the search results.Applications De Recherche Scientifique
Synthesis and Pharmacological Evaluation
Piperazine derivatives have been synthesized and evaluated for their pharmacological activities, including antidepressant and anxiolytic effects. For example, novel derivatives involving piperazine as a core structure showed significant activity in behavioral tests indicating potential therapeutic applications (Kumar et al., 2017).
Central Pharmacological Activity
Piperazine moieties are integral to various therapeutic applications due to their central pharmacological activity, particularly in activating the monoamine pathway. This has led to research into piperazine derivatives as potential antipsychotic, antidepressant, and anxiolytic drugs (Brito et al., 2018).
Carbon Dioxide Capture
Beyond pharmacological applications, piperazine compounds have been investigated for their role in carbon dioxide capture technologies. Their resistance to thermal degradation and oxidation makes them advantageous for use in absorption/stripping processes for CO2 capture, highlighting their potential in environmental applications (Freeman et al., 2010).
Anticancer Activity
Research into piperazine derivatives also includes their evaluation as anticancer agents. The synthesis and biological evaluation of certain piperazine compounds have demonstrated promising results against breast cancer cells, suggesting their potential as therapeutic agents in oncology (Yurttaş et al., 2014).
Chemical Synthesis and Characterization
The chemical synthesis and characterization of piperazine derivatives, including their electrochemical synthesis, have been explored. This research not only contributes to the understanding of their chemical properties but also opens up new pathways for the development of novel compounds with potential industrial and pharmacological applications (Nematollahi & Amani, 2011).
Safety and Hazards
The safety data sheet for a related compound, “1-(4-Iodophenyl)piperazine hydrochloride”, indicates that it is considered hazardous. It may be harmful if swallowed, cause skin irritation, cause serious eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
(2-iodophenyl)-piperazin-1-ylmethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13IN2O.ClH/c12-10-4-2-1-3-9(10)11(15)14-7-5-13-6-8-14;/h1-4,13H,5-8H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUGRWJJSGQMPHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC=CC=C2I.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClIN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Iodophenyl)carbonyl]piperazine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![6-(3,4-Dimethylphenyl)-2-(3-hydroxypropyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2647602.png)
![N-Methyl-N-[2-(2-oxo-1,3-benzoxazol-3-yl)ethyl]but-2-ynamide](/img/structure/B2647604.png)
![6-chloro-N2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]pyridine-2,5-dicarboxamide](/img/structure/B2647605.png)